Butyl 2-hydroxyethanesulfonate

Description

Contextualization within Organosulfur Chemistry and Sulfonate Ester Chemistry

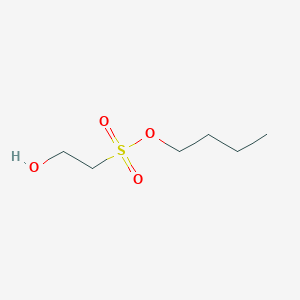

Butyl 2-hydroxyethanesulfonate (B1228491) belongs to the broad class of organosulfur compounds, which are organic molecules containing a carbon-sulfur bond. wikipedia.org More specifically, it is classified as a sulfonate ester. Sulfonate esters are derivatives of sulfonic acids and are characterized by the functional group R-SO₂-OR', where R and R' are organic groups. wikipedia.org In the case of Butyl 2-hydroxyethanesulfonate, the R group is a 2-hydroxyethyl chain and the R' group is a butyl chain.

The presence of the sulfonate group imparts specific properties to the molecule. Sulfonates are generally stable in water, non-oxidizing, and colorless. wikipedia.org The sulfonate ester moiety is a key structural feature in many pharmaceuticals, agrochemicals, and materials, and these compounds are also valuable as synthetic precursors. eurjchem.com The utility of sulfonate esters in organic synthesis often stems from the fact that the RSO₃⁻ group is an excellent leaving group, particularly when the R group is electron-withdrawing. wikipedia.org

The molecule also contains a primary hydroxyl (-OH) group, making it a bifunctional compound. This hydroxyl group can potentially participate in various chemical reactions, such as oxidation or further esterification.

Historical Development and Early Investigations of this compound and Related Systems

The development of synthetic routes to hydroxy-functionalized sulfonates, such as 2-hydroxyethanesulfonic acid (isethionic acid), was a significant advancement. hmdb.ca Isethionic acid and its salts, like sodium isethionate, have been known for their applications in the production of mild, biodegradable surfactants. hmdb.cawikipedia.org The synthesis of esters from isethionic acid would logically follow from established esterification procedures.

A detailed study on the formation of sulfonate esters from the reaction of sulfonic acids and alcohols highlighted that the reaction requires high concentrations of both reactants and minimal water content. acs.org This research provided a deeper mechanistic understanding of sulfonate ester formation, which is crucial for controlling their synthesis. acs.orgenovatia.com

Current Academic Relevance and Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is limited. However, the broader class of hydroxyalkyl sulfonates and sulfonate esters continues to be an active area of investigation.

One potential area of relevance for this compound is in the synthesis of specialized surfactants. The parent compound, 2-hydroxyethanesulfonate, is used in the manufacture of mild, high-foaming anionic surfactants. hmdb.ca The butyl ester derivative could be explored for its own surfactant properties or as an intermediate in the synthesis of more complex surfactant structures. Research into the synthesis of sulfonate surfactants with ether and hydroxy groups has been carried out using cyclic sulfates as reactive intermediates. researchgate.net

Furthermore, the sulfonate ester group is a well-known good leaving group in nucleophilic substitution reactions. eurjchem.com Therefore, this compound could be a valuable intermediate in organic synthesis, allowing for the introduction of the butyl group or for further functionalization at the carbon atom bearing the sulfonate. The stability of different sulfonate esters has been a subject of study to identify suitable protecting groups for sulfonic acids. nih.gov

Recent advances in the synthesis of sulfonate esters include the development of new catalytic systems and reaction conditions. rsc.orgacs.org These modern synthetic methods could potentially be applied to the efficient and selective synthesis of this compound and its analogs. The study of sulfonate esters also extends to their potential mutagenic properties, particularly for esters of lower alcohols, which has led to the development of analytical methods for their determination in pharmaceuticals. eurjchem.comacs.org

While direct research on this compound may not be abundant, its structural motifs suggest potential applications and research directions within the broader fields of surfactant chemistry, organic synthesis, and materials science.

Detailed Research Findings

Specific research findings for this compound are not extensively documented in publicly available literature. However, we can infer its expected chemical behavior and properties based on the well-established chemistry of sulfonate esters and alcohols.

Synthesis: The synthesis of this compound can be approached through several established methods for ester formation. One common method is the esterification of 2-hydroxyethanesulfonic acid with butanol. This reaction would typically be carried out under acidic conditions to catalyze the reaction. Another potential route is the reaction of a salt of 2-hydroxyethanesulfonic acid, such as sodium isethionate, with a butylating agent.

Characterization: The characterization of this compound would involve standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, showing the characteristic signals for the butyl group and the 2-hydroxyethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would show a strong absorption band for the S=O stretching of the sulfonate group, typically in the region of 1350 and 1175 cm⁻¹. A broad absorption for the O-H stretch of the hydroxyl group would also be expected around 3200-3600 cm⁻¹.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₄S |

| Molecular Weight | 182.24 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not experimentally determined |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents |

Note: The properties in this table are predicted based on the chemical structure and have not been experimentally verified in publicly available literature.

Table 2: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| S=O (sulfonate) | 1350-1370 and 1170-1190 (strong) |

Note: This table represents typical absorption ranges for the functional groups present in this compound.

Properties

IUPAC Name |

butyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-2-3-5-10-11(8,9)6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPLDLNWNBTXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255761 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78303-74-9 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78303-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl 2 Hydroxyethanesulfonate

Esterification Reactions of 2-Hydroxyethanesulfonic Acid with Butanol Derivatives

The direct esterification of 2-hydroxyethanesulfonic acid (isethionic acid) with butanol represents a straightforward approach to Butyl 2-hydroxyethanesulfonate (B1228491). This reaction is an equilibrium process and typically requires a catalyst to proceed at a reasonable rate.

Reaction Scheme: HO-CH₂CH₂-SO₃H + CH₃(CH₂)₃-OH ⇌ HO-CH₂CH₂-SO₂-O-(CH₂)₃CH₃ + H₂O

Strong acids are commonly employed as catalysts in esterification reactions. These include sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. csic.esresearchgate.net The use of solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or sulfonated silica (B1680970), offers advantages in terms of ease of separation from the reaction mixture. csic.esresearchgate.net The reaction is typically carried out by heating the sulfonic acid and an excess of butanol, often with azeotropic removal of water to drive the equilibrium towards the product side. isites.info

The esterification of various carboxylic acids with butanol has been extensively studied, and the principles can be applied to sulfonic acids. For instance, the esterification of acetic acid with n-butanol has been successfully carried out using ion-exchange resins as catalysts, with reaction temperatures ranging from 351.15 K to 366.15 K. researchgate.net In a similar vein, the esterification of maleic acid with n-butanol has been investigated using catalysts like Amberlyst 15, with a molar ratio of acid to alcohol of 1:10. isites.info

A plausible set of reaction conditions for the synthesis of Butyl 2-hydroxyethanesulfonate via direct esterification, based on analogous reactions, is presented in the table below.

| Parameter | Condition | Rationale/Reference |

| Reactants | 2-Hydroxyethanesulfonic acid, n-Butanol | Direct esterification |

| Catalyst | p-Toluenesulfonic acid or Amberlyst-15 | Commonly used strong acid catalysts for esterification. csic.esresearchgate.net |

| Solvent | Toluene or excess n-Butanol | To facilitate azeotropic removal of water. |

| Temperature | 110-140 °C | To overcome the activation energy and facilitate water removal. csic.es |

| Molar Ratio | 1:3 to 1:10 (Acid:Alcohol) | Using excess alcohol shifts the equilibrium towards the ester. isites.info |

| Water Removal | Dean-Stark apparatus | To drive the reaction to completion. |

It is important to note that the presence of the hydroxyl group on 2-hydroxyethanesulfonic acid could potentially lead to side reactions, such as the formation of ethers under strongly acidic conditions, although the primary reaction is expected to be the esterification of the more acidic sulfonic acid group.

Synthesis via Sulfonylation Reactions

An alternative and often more efficient method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride. In the context of this compound, this would involve the reaction of butanol with 2-hydroxyethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme: HO-CH₂CH₂-SO₂Cl + CH₃(CH₂)₃-OH + Base → HO-CH₂CH₂-SO₂-O-(CH₂)₃CH₃ + Base·HCl

The synthesis of 2-hydroxyethanesulfonyl chloride has been reported from the reaction of 2-mercaptoethanol (B42355) with chlorine in an aqueous solution. nih.gov This sulfonyl chloride can then be reacted with butanol. The reaction mechanism is generally considered to be a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. sapub.orgcdnsciencepub.com Pyridine (B92270) is a commonly used base and can also act as a nucleophilic catalyst. scilit.com

The sulfonylation of alcohols is a widely used reaction, and the conditions can be adapted for the synthesis of this compound. For example, the sulfonylation of various alcohols with p-toluenesulfonyl chloride is often performed in the presence of a base like pyridine or triethylamine (B128534) in a solvent such as dichloromethane (B109758) at or below room temperature. google.com

A representative set of conditions for the synthesis of this compound via sulfonylation is outlined in the table below.

| Parameter | Condition | Rationale/Reference |

| Reactants | 2-Hydroxyethanesulfonyl chloride, n-Butanol | Sulfonylation reaction. nih.gov |

| Base | Pyridine or Triethylamine | To neutralize HCl byproduct and potentially catalyze the reaction. scilit.comgoogle.com |

| Solvent | Dichloromethane or Diethyl ether | Inert solvent for the reaction. |

| Temperature | 0 °C to room temperature | To control the exothermic reaction. |

| Stoichiometry | Near equimolar reactants with a slight excess of the base | To ensure complete reaction of the sulfonyl chloride. |

A study on the reaction of 2-acetoxyethanesulfonyl chloride with 1-butanol (B46404) and triethylamine showed the formation of the corresponding butyl ester, suggesting the feasibility of this approach. researchgate.net

Alternative Synthetic Routes and Their Mechanistic Underpinnings

Beyond direct esterification and sulfonylation, other synthetic strategies can be envisaged for the preparation of this compound.

One potential route involves the reaction of ethylene (B1197577) oxide with sodium bisulfite to form sodium 2-hydroxyethanesulfonate (sodium isethionate), followed by conversion to the butyl ester. researchgate.net The initial reaction is a well-established industrial process. The subsequent esterification of the sodium salt would require conversion to the free acid or the use of a transesterification approach.

Reaction Scheme:

(CH₂)₂O + NaHSO₃ → HO-CH₂CH₂-SO₃Na

HO-CH₂CH₂-SO₃Na + H⁺ → HO-CH₂CH₂-SO₃H

HO-CH₂CH₂-SO₃H + CH₃(CH₂)₃-OH → HO-CH₂CH₂-SO₂-O-(CH₂)₃CH₃ + H₂O

Another alternative involves the reaction of ethylene oxide with a carboxylic acid in the presence of a catalyst to form a β-hydroxy ester. nih.gov While this is typically applied to carboxylic acids, a similar ring-opening of ethylene oxide with a butyl sulfonate species could be explored, although this is less conventional.

A mechanistically interesting possibility arises from the intramolecular cyclization of 2-hydroxyethanesulfonyl chloride to form a transient β-sultone (1,2-oxathietane 2,2-dioxide). nih.govnih.gov This highly reactive intermediate can then be opened by nucleophilic attack from butanol to yield this compound. This pathway is often observed in reactions of 2-hydroxyethanesulfonyl chloride with nucleophiles. nih.gov

Mechanistic Pathway via β-Sultone:

HO-CH₂CH₂-SO₂Cl → 1,2-oxathietane 2,2-dioxide + HCl

1,2-oxathietane 2,2-dioxide + CH₃(CH₂)₃-OH → HO-CH₂CH₂-SO₂-O-(CH₂)₃CH₃

This route offers a different mechanistic profile compared to direct sulfonylation and may be favored under certain conditions, particularly in the absence of a strong base.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound is crucial for maximizing yield and purity. The key parameters to consider are temperature, catalyst loading, reactant molar ratio, and reaction time.

For esterification reactions , response surface methodology (RSM) has been effectively used to optimize the synthesis of similar esters like butyl butyrate (B1204436). Studies on the esterification of butyric acid with butanol have shown that optimal conditions can lead to yields exceeding 97%. For instance, in the synthesis of butyl butyrate using an ionic liquid catalyst, optimal conditions were found to be a molar ratio of acid to alcohol of 1:1.6, a catalyst loading of 5 wt%, a reaction time of 2.5 hours, and a temperature of 117 °C, resulting in a yield of 98.41%. Similar optimization strategies could be applied to the esterification of 2-hydroxyethanesulfonic acid.

The table below summarizes key parameters and their typical effects on esterification yield, based on analogous systems.

| Parameter | Effect on Yield | Optimization Strategy |

| Temperature | Increases reaction rate but can also promote side reactions. For reversible reactions, higher temperatures may not favor product formation. | Optimize for the highest rate without significant byproduct formation. Typically in the range of 100-140 °C. csic.es |

| Catalyst Loading | Increases reaction rate up to a certain point, after which the effect may plateau. | Use the minimum amount of catalyst required for an efficient reaction to minimize cost and potential side reactions. |

| Molar Ratio | Increasing the excess of one reactant (usually the alcohol) drives the equilibrium towards the product. | An optimal molar ratio needs to be determined experimentally, balancing yield with the cost of recovering excess reactant. Ratios of 1:3 to 1:10 (acid:alcohol) are common. isites.info |

| Reaction Time | Yield increases with time until equilibrium is reached. | Monitor the reaction progress to determine the optimal time for maximum conversion without product degradation. |

For sulfonylation reactions , the choice of base and solvent can significantly impact the yield. The use of a non-nucleophilic, sterically hindered base can minimize side reactions. The reaction is often rapid, and optimization may focus on controlling the reaction temperature to prevent decomposition.

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity of this compound is essential for its use in academic research. The purification strategy will depend on the synthetic route employed and the nature of the impurities.

Following a direct esterification reaction, the crude product will likely contain unreacted butanol, the acid catalyst, and water. A typical workup would involve:

Neutralization: Washing the reaction mixture with a weak base solution (e.g., sodium bicarbonate) to remove the acid catalyst.

Washing: Washing with water or brine to remove any remaining water-soluble impurities.

Drying: Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

Distillation: Fractional distillation under reduced pressure to remove excess butanol and isolate the final product.

For products obtained from sulfonylation reactions , the workup is similar. The crude product is typically washed with dilute acid (to remove the amine base), followed by a weak base solution, and then water. After drying, purification is usually achieved by column chromatography or distillation.

Chromatographic purification is a powerful technique for achieving high purity. For alkyl sulfonates, reversed-phase high-performance liquid chromatography (HPLC) can be an effective method for both analysis and purification. scilit.com The use of a mobile phase with controlled ionic strength can improve resolution. scilit.com For preparative scale, flash column chromatography on silica gel is a common practice. The choice of eluent would be determined by the polarity of the product and impurities, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

A general purification scheme is outlined below:

| Purification Step | Purpose | Details |

| Aqueous Workup | Removal of catalyst and water-soluble byproducts | Sequential washing with dilute acid, dilute base, and brine. |

| Drying | Removal of residual water | Use of anhydrous MgSO₄ or Na₂SO₄. |

| Solvent Removal | Concentration of the crude product | Rotary evaporation. |

| Distillation | Purification of liquid products | Fractional distillation under reduced pressure to separate from components with different boiling points. |

| Column Chromatography | High-purity separation | Silica gel chromatography with a suitable eluent system (e.g., hexane/ethyl acetate). |

The final purity of the isolated this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Studies of Butyl 2 Hydroxyethanesulfonate

Hydrolysis and Solvolysis Reactions of the Sulfonate Ester

The hydrolysis of sulfonate esters, such as Butyl 2-hydroxyethanesulfonate (B1228491), involves the cleavage of the ester linkage. This reaction can be catalyzed by either acid or base. In general, the hydrolysis of sulfonate esters is a key reaction, and its mechanism has been a subject of considerable study. sigmaaldrich.commdpi.comarkat-usa.org

Under basic or neutral conditions, the hydrolysis of sulfonate esters typically proceeds through a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the sulfur atom. The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process at the sulfur atom. chemguide.co.uk The reaction with hydroxide ions is generally faster and irreversible, leading to the formation of butanol and the corresponding 2-hydroxyethanesulfonate salt.

Acid-catalyzed hydrolysis of sulfonate esters is also possible but often proceeds more slowly. The mechanism involves the protonation of one of the sulfonate oxygen atoms, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the solvent system. For instance, the alkaline hydrolysis of esters is typically faster than neutral or acidic hydrolysis. chemguide.co.uk While specific kinetic data for Butyl 2-hydroxyethanesulfonate is not available, the following table provides representative data for the hydrolysis of a related sulfonate ester, ethyl tosylate, under basic conditions. arkat-usa.org

| Reaction Conditions | Reactant | Product | Reaction Time (at 30 °C) |

| 0.3 N NaOH in Dioxane/Methanol (9:1) | Ethyl tosylate | Sodium tosylate and Ethanol | 6 hours |

This table presents data for a related compound, ethyl tosylate, to illustrate typical reaction times for the hydrolysis of a sulfonate ester under basic conditions.

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate group in this compound is a good leaving group, comparable in its leaving group ability to halides. This makes the butyl group susceptible to nucleophilic substitution reactions (SN2). A variety of nucleophiles can displace the 2-hydroxyethanesulfonate anion.

The general equation for this reaction is: CH3(CH2)3OSO2CH2CH2OH + Nu- → CH3(CH2)3Nu + -OSO2CH2CH2OH

Where Nu- represents a nucleophile. The reaction is expected to proceed via a classic SN2 mechanism, involving a backside attack of the nucleophile on the carbon atom attached to the sulfonate oxygen. This would result in an inversion of configuration if the carbon were chiral. Since the butyl group in this compound is not chiral, this aspect is not relevant.

The efficiency of the substitution reaction will depend on the strength and concentration of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will favor the reaction.

| Nucleophile | Expected Product | Reaction Type |

| Iodide (I⁻) | 1-Iodobutane | SN2 |

| Azide (N₃⁻) | 1-Azidobutane | SN2 |

| Cyanide (CN⁻) | Pentanenitrile | SN2 |

| Alkoxide (RO⁻) | Butyl ether | SN2 (Williamson Ether Synthesis) |

This table illustrates the expected products from the reaction of this compound with various nucleophiles based on established SN2 reactivity of alkyl sulfonates.

Reactions at the Pendant Hydroxyl Group

The pendant hydroxyl group in this compound is a primary alcohol and is expected to undergo typical alcohol reactions.

Esterification of the Hydroxyl Functionality

The hydroxyl group can be esterified by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, would lead to the formation of a diester. nih.gov

For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield Butyl 2-(acetyloxy)ethanesulfonate.

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The outcome of the oxidation depends on the choice of the reagent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), would be expected to oxidize the primary alcohol to an aldehyde, yielding Butyl 2-oxoethanesulfonate. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of Butyl 2-(sulfooxy)acetate, which might be unstable and undergo further reactions.

| Oxidizing Agent | Expected Product | Product Type |

| Pyridinium chlorochromate (PCC) | Butyl 2-oxoethanesulfonate | Aldehyde |

| Potassium permanganate (KMnO₄) | Butyl 2-(sulfooxy)acetate | Carboxylic Acid |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Butyl 2-oxoethanesulfonate | Aldehyde |

This table outlines the expected oxidation products of the hydroxyl group in this compound with different oxidizing agents.

Etherification Reactions of the Hydroxyl Group

The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. wikipedia.org This would first involve the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form an ether.

For example, treatment with NaH followed by methyl iodide would be expected to yield Butyl 2-methoxyethanesulfonate.

Elimination Reactions and the Formation of Unsaturated Sulfonates (e.g., sulfenes)

Alkyl sulfonates can undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form alkenes. ucsb.edubits-pilani.ac.in For this compound, a strong base could potentially induce an E2 elimination to form 1-butene (B85601) by abstracting a proton from the second carbon of the butyl group.

However, a more intriguing possibility for this specific molecule is the formation of a sulfene (B1252967). The presence of a hydrogen atom on the carbon alpha to the sulfonyl group (the ethyl part of the 2-hydroxyethanesulfonate moiety) allows for the possibility of an elimination reaction to form a sulfene intermediate (hydroxymethylsulfene). This type of reaction is typically promoted by a tertiary amine base. nih.gov The highly reactive sulfene would then be trapped by any nucleophile present in the reaction mixture, such as an alcohol or water.

The formation of a sulfene from this compound would likely involve the abstraction of the alpha-proton by a base, followed by the elimination of the butoxide group. However, given that butoxide is a relatively poor leaving group compared to chloride (as in the case of 2-hydroxyethanesulfonyl chloride), this reaction may require forcing conditions.

Transesterification Processes

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com The process is typically catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org For this compound, a transesterification reaction would involve reacting the butyl ester with a different alcohol (R'-OH) to form a new ester and butanol.

The general scheme for the transesterification of this compound is as follows:

HO-CH₂CH₂-SO₃-C₄H₉ + R'-OH ⇌ HO-CH₂CH₂-SO₃-R' + C₄H₉-OH

This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant (R'-OH) is often used in large excess, or the butanol by-product is removed from the reaction mixture as it forms. wikipedia.org

Catalysis:

Acid Catalysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the sulfonate group is protonated. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the incoming alcohol (R'-OH). wikipedia.org The mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Base Catalysis: Under basic conditions, the alcohol reactant is deprotonated by the base to form a more potent nucleophile, the alkoxide (R'-O⁻). This alkoxide then attacks the electrophilic sulfur atom of the sulfonate ester, also proceeding through a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org

While the transesterification of fatty acid isethionates is mentioned as a synthetic method, specific conditions and detailed studies are scarce. atlantis-press.com Research on the transesterification of other esters, such as in the production of biodiesel from triglycerides or the synthesis of polyesters, is extensive and provides a solid framework for predicting the behavior of this compound. wikipedia.orgresearchgate.net For instance, studies on the transesterification of rapeseed oil have explored various catalysts and reaction conditions to optimize ester yield. researchgate.net

Potential Reactants and Products in Transesterification

| Starting Ester | Alcohol Reactant (R'-OH) | Potential Product Ester | By-product |

| This compound | Methanol | Methyl 2-hydroxyethanesulfonate | Butanol |

| This compound | Ethanol | Ethyl 2-hydroxyethanesulfonate | Butanol |

| This compound | Propanol | Propyl 2-hydroxyethanesulfonate | Butanol |

This table illustrates potential transesterification reactions. The feasibility and efficiency of these reactions would depend on specific experimental conditions.

Mechanistic Elucidation through Kinetic Isotope Effects and Spectroscopic Intermediates

Investigating the precise mechanism of a chemical reaction, such as transesterification, involves techniques that can probe the rate-determining steps and identify transient species formed during the reaction. Although no specific mechanistic studies have been published for this compound, the following methods represent the standard approach for such an elucidation.

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool used to determine reaction mechanisms by studying the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. masterorganicchemistry.com For reactions involving the breaking of a carbon-hydrogen bond, substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) can significantly slow down the reaction. nih.gov

If a C-H bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect (kH/kD) greater than 1 is typically observed. The magnitude of the KIE can provide insight into the transition state geometry of the reaction. nih.gov While transesterification of a sulfonate ester does not typically involve the breaking of a C-H bond at the primary reaction center, secondary KIEs could be used to probe subtle changes in hybridization at atoms adjacent to the reacting center.

Hypothetical KIE Data for a Related Reaction

To illustrate the principle, the table below presents hypothetical data for a reaction where a C-H bond cleavage is suspected to be rate-limiting.

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |

| Normal Reactant (C-H) | 7.0 x 10⁻⁴ | 6.5 | C-H bond breaking occurs in the rate-determining step. |

| Deuterated Reactant (C-D) | 1.08 x 10⁻⁴ |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Spectroscopic Detection of Intermediates:

Many chemical reactions proceed through short-lived, high-energy intermediates that cannot be isolated. Spectroscopic techniques are crucial for detecting and characterizing these transient species, thereby providing direct evidence for a proposed reaction mechanism. nih.gov

Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for in-situ monitoring of reactions. For extremely fast reactions, time-resolved spectroscopy or matrix isolation techniques are employed. wikipedia.org For instance, in acid-catalyzed esterification, electrospray ionization-mass spectrometry (ESI-MS) has been used to provide evidence for the formation of highly active acylium ion intermediates. rsc.org

In the context of the transesterification of this compound, spectroscopic methods could potentially be used to observe the formation of the tetrahedral intermediate proposed in both acid- and base-catalyzed mechanisms. However, no such studies have been specifically reported for this compound.

Advanced Spectroscopic and Analytical Characterization of Butyl 2 Hydroxyethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of Butyl 2-hydroxyethanesulfonate (B1228491). By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of Butyl 2-hydroxyethanesulfonate is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the hydroxyethanesulfonate moiety. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfonyl groups.

The expected signals for the butyl group are a triplet for the terminal methyl protons (H-4'), a sextet for the adjacent methylene (B1212753) protons (H-3'), a quintet for the next methylene protons (H-2'), and a triplet for the methylene protons attached to the ester oxygen (H-1'). The protons of the hydroxyethanesulfonate part are expected to appear as two triplets, corresponding to the methylene group adjacent to the sulfonate group (H-2) and the methylene group adjacent to the hydroxyl group (H-1). The hydroxyl proton would likely appear as a broad singlet, the position of which is dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' (CH₃) | 0.9 - 1.0 | Triplet (t) | ~7.4 |

| H-3' (CH₂) | 1.4 - 1.5 | Sextet (s) | ~7.4 |

| H-2' (CH₂) | 1.6 - 1.7 | Quintet (quin) | ~7.4 |

| H-1' (CH₂-O) | 4.1 - 4.3 | Triplet (t) | ~6.7 |

| H-2 (CH₂-SO₃) | 3.2 - 3.4 | Triplet (t) | ~6.0 |

| H-1 (CH₂-OH) | 3.8 - 4.0 | Triplet (t) | ~6.0 |

| OH | Variable | Broad Singlet (br s) | - |

Carbon (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the four unique carbon atoms of the butyl group and the two carbon atoms of the hydroxyethanesulfonate moiety. The chemical shifts are influenced by the substitution and the electronic environment of each carbon atom.

The carbon of the terminal methyl group (C-4') is expected to be the most upfield signal. The two internal methylene carbons of the butyl group (C-3' and C-2') will appear in the typical alkane region. The carbon atom bonded to the ester oxygen (C-1') will be shifted downfield. For the hydroxyethanesulfonate part, the carbon adjacent to the highly electronegative sulfonate group (C-2) will be significantly downfield, while the carbon bearing the hydroxyl group (C-1) will also be in the downfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (CH₃) | 13 - 14 |

| C-3' (CH₂) | 18 - 20 |

| C-2' (CH₂) | 30 - 32 |

| C-1' (CH₂-O) | 65 - 67 |

| C-2 (CH₂-SO₃) | 55 - 58 |

| C-1 (CH₂-OH) | 59 - 62 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. Correlations would be expected between H-1' and H-2', H-2' and H-3', and H-3' and H-4' in the butyl chain. Similarly, a correlation between H-1 and H-2 in the hydroxyethanesulfonate moiety would be observed. chemicalbook.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. youtube.com This would confirm the assignments made in the 1D spectra by showing cross-peaks between H-1' and C-1', H-2' and C-2', H-3' and C-3', H-4' and C-4', H-1 and C-1, and H-2 and C-2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for connecting the butyl group to the sulfonate group. Key correlations would be expected from the H-1' protons to the C-2' carbon of the butyl group and, importantly, to the sulfur-bearing carbon (C-2) of the hydroxyethanesulfonate moiety, confirming the ester linkage. Correlations from H-2 protons to C-1 would also be observed.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Fragmentation Pathways and High-Resolution Mass Spectrometry

In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation through several pathways. The molecular ion peak may be weak or absent. libretexts.org Common fragmentation patterns for esters include cleavage of the C-O bond. For alkyl sulfonates, cleavage of the S-O and C-S bonds is also common. tandfonline.com

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of this compound as C₆H₁₄O₄S.

Predicted Key Fragmentation Pathways:

Loss of the butoxy radical (-•OCH₂CH₂CH₂CH₃): This would lead to the formation of the 2-hydroxyethanesulfonyl cation.

Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈) and the formation of a protonated 2-hydroxyethanesulfonic acid.

Cleavage of the butyl chain: Fragmentation of the butyl group would result in a series of peaks differing by 14 amu (CH₂). libretexts.org

Cleavage of the sulfonate group: Loss of SO₃ or •SO₃H could also be observed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide definitive structural confirmation by allowing for the isolation and fragmentation of a specific precursor ion. youtube.com For instance, the precursor ion corresponding to the protonated molecule [M+H]⁺ or a characteristic fragment ion could be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed information about the connectivity of the molecule. For example, fragmentation of the [M+H]⁺ ion would likely show the loss of butanol, confirming the ester linkage. Further fragmentation of the resulting ion would correspond to the fragmentation of protonated 2-hydroxyethanesulfonic acid, providing ultimate confirmation of the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. westmont.edu The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's structure. smu.edu For this compound, the key functional groups are the hydroxyl (-OH), the sulfonate ester (-SO₂-O-), the butyl group (-C₄H₉), and the ethyl bridge (-CH₂-CH₂-).

The IR spectrum is based on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule's bonds. The Raman spectrum, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in the molecule's polarizability.

Predicted Vibrational Frequencies and Modes:

While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption and scattering bands can be predicted based on data from analogous compounds, including other sulfonate esters, alcohols, and alkanes. researchgate.netresearchgate.netnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H | Stretching | 3500 - 3200 | Strong, Broad | Weak |

| C-H (Alkyl) | Asymmetric & Symmetric Stretching | 3000 - 2850 | Strong | Strong |

| S=O (Sulfonate) | Asymmetric Stretching | 1370 - 1335 | Very Strong | Medium |

| S=O (Sulfonate) | Symmetric Stretching | 1180 - 1160 | Very Strong | Strong |

| C-H (Alkyl) | Bending (Scissoring/Rocking) | 1470 - 1365 | Medium | Medium |

| S-O-C (Ester) | Stretching | 1000 - 960 | Strong | Medium-Weak |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong | Weak |

| C-C (Alkyl) | Skeletal Vibrations | 1200 - 800 | Medium-Weak | Medium-Weak |

This table presents predicted data based on established group frequencies from spectroscopic literature.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for such analyses. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable, separating compounds based on their hydrophobicity. mdpi.com The presence of both a polar hydroxyl group and a nonpolar butyl group gives the molecule an intermediate polarity, making it well-suited for RP-HPLC.

A typical method would involve a C18 stationary phase column and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). pnrjournal.com An MS detector provides the added advantage of confirming the molecular weight of the analyte and its impurities.

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Aqueous component; acid improves peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile (or Methanol) | Organic component for eluting the analyte. sielc.com |

| Gradient | 20% B to 95% B over 20 min | To effectively separate compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detector | UV (if applicable) or ELS/MS | To detect and quantify the separated components. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

This table outlines a hypothetical but standard HPLC method for the analysis of a moderately polar organic compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. gcms.cz Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC might result in poor peak shape and thermal degradation. Therefore, derivatization is often employed to increase the analyte's volatility and thermal stability. researchgate.net Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be a common approach.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). The separated components then enter the mass spectrometer, which acts as a detector, providing both quantitative data and structural information from the mass-to-charge ratio (m/z) of the molecule and its fragments. GC-MS is particularly sensitive for detecting trace-level impurities. enovatia.com

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation of the -OH group | To increase volatility and thermal stability. researchgate.net |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Non-polar capillary column for good separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate components based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |

| MS Scan Range | 40 - 500 m/z | To detect the molecular ion and key fragment ions. |

This table describes a typical GC-MS method for the analysis of a derivatized organic compound.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions within a crystal lattice. princeton.edu

Currently, there are no publicly available crystal structures for this compound itself. The compound's flexibility and the presence of a hydroxyl group may make it challenging to crystallize. However, if a suitable crystalline form of the compound or a derivative could be prepared, X-ray diffraction analysis would yield invaluable structural information. General studies on other sulfonate esters show that factors like steric hindrance and electronic properties of substituents play a crucial role in their ability to form crystals. eurjchem.comresearchgate.net

Potential Insights from X-ray Crystallography:

Should a crystal structure be obtained, the following information could be determined:

| Structural Information | Significance |

| Bond Lengths & Angles | Confirms the covalent bonding framework and reveals any structural strain. |

| Torsional Angles | Defines the conformation of the butyl and hydroxyethyl (B10761427) chains in the solid state. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonding involving the -OH group and potential weak interactions from C-H...O contacts. |

| Unit Cell Parameters | Describes the size and shape of the repeating unit in the crystal. |

| Packing Arrangement | Shows how molecules are arranged in the crystal lattice, which influences physical properties like density and melting point. |

This table outlines the key structural parameters that would be obtained from a successful X-ray crystallographic analysis.

The analysis would be particularly insightful in revealing the nature of the hydrogen bonding network formed by the hydroxyl group, which is a key factor governing the solid-state packing and physical properties of the compound.

Computational and Theoretical Investigations of Butyl 2 Hydroxyethanesulfonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Butyl 2-hydroxyethanesulfonate (B1228491). These methods solve the Schrödinger equation (or its approximations) to determine the optimal three-dimensional geometry and the distribution of electrons.

Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For Butyl 2-hydroxyethanesulfonate, this would define critical bond lengths, bond angles, and dihedral angles of its butyl, ethyl, sulfonate, and hydroxyl groups.

Electronic Property Analysis: Once the geometry is optimized, a wealth of electronic properties can be calculated.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in a study of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO and LUMO energies were calculated to be -9.584 eV and 0.363 eV, respectively, providing insight into its electronic behavior. researchgate.net

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map would visualize the electron-rich (negative potential, likely around the sulfonate and hydroxyl oxygens) and electron-poor (positive potential, likely around the hydrogens of the hydroxyl group and the butyl chain) regions. This is invaluable for predicting sites of nucleophilic or electrophilic attack.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, quantifying the polarity of bonds like S-O, C-O, and O-H.

Density Functional Theory (DFT) is a common and effective method for these calculations, balancing computational cost with accuracy. researchgate.net A comparative study on cis-isomers of [(NC5H4-S)2Fe(CO)2] utilized DFT to calculate global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity to predict relative stability and reactivity. researchgate.net Similar calculations for this compound would provide a foundational understanding of its electronic character.

Table 1: Illustrative Calculated Electronic Properties for a Sulfonate-Containing Molecule Note: This data is illustrative, based on calculations for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, and demonstrates the type of data generated for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.584 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.363 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 9.947 eV | Indicator of chemical reactivity and kinetic stability. |

| Total Energy | Varies with method | The absolute energy of the molecule at its optimized geometry. |

| Dipole Moment | Varies with method | A measure of the overall polarity of the molecule. |

| Data sourced from a computational study on a related sulfonamide compound. researchgate.net |

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific molecular features.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. Each predicted frequency corresponds to a specific type of molecular motion (e.g., stretching, bending, or twisting of bonds). For this compound, this would allow for the assignment of peaks in its experimental IR and Raman spectra to vibrations like the O-H stretch of the hydroxyl group, the asymmetric and symmetric S=O stretches of the sulfonate group, and various C-H stretches of the alkyl chains. Ab initio methods like Hartree-Fock and DFT methods are commonly used for this purpose. A study on pyridine-3-sulfonic acid successfully used Hartree-Fock calculations to analyze its FT-IR and FT-Raman spectra. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹³C and ¹H) and coupling constants can be calculated with high accuracy. nih.gov These calculations are highly sensitive to the electronic environment of each nucleus. For this compound, this would help to unambiguously assign the signals for each unique carbon and proton in the butyl and hydroxyethyl (B10761427) moieties. A protocol developed by Das and Merz demonstrates an efficient way to calculate NMR chemical shifts for flexible molecules by combining force fields and DFT, achieving good agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption of light in the UV-visible range. rsc.org This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). For this compound, this could identify transitions related to the sulfonate group. In a study on sulfonate ester photoacid generators, TD-DFT was used to support a proposed mechanism of N-O bond cleavage upon UV irradiation. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for a Sulfonic Acid Derivative Note: This data is based on a study of pyridine-3-sulfonic acid and is representative of the type of analysis applicable to this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Hartree-Fock) | Experimental Wavenumber (cm⁻¹) (FT-IR/Raman) |

| O-H Stretch | ~3500 | ~3450 |

| C-H Stretch (Aromatic) | ~3100 | ~3080 |

| S=O Asymmetric Stretch | ~1250 | ~1230 |

| S=O Symmetric Stretch | ~1050 | ~1040 |

| C-S Stretch | ~700 | ~690 |

| Data adapted from a vibrational spectroscopic study on pyridine-3-sulfonic acid. asianpubs.org |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can map out the energetic landscape of a chemical reaction, providing insights into its mechanism and kinetics. This involves locating both stable intermediates and high-energy transition states.

For this compound, a key reaction to model would be its hydrolysis, a common degradation pathway for sulfonate esters. Computational studies on the alkaline hydrolysis of aryl benzenesulfonates have explored whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a pentavalent intermediate. acs.orgrsc.org

To model such a pathway, researchers would:

Define Reaction Coordinates: Select the key geometric parameters that change during the reaction, such as the distance between the incoming nucleophile (e.g., OH⁻) and the sulfur atom, and the length of the S-O bond being broken.

Scan the Potential Energy Surface (PES): Calculate the energy of the system at many points along the reaction coordinates. This generates a map of the energy landscape connecting reactants to products.

Locate Critical Points: Identify the energy minima corresponding to reactants, intermediates, and products, as well as the energy maxima, which are the transition states.

Calculate Activation Energies: The energy difference between the reactants and a transition state is the activation energy (Ea), which determines the reaction rate. A study on the reaction of F⁻ with formylsilane, for example, calculated the energy of the initially formed adduct to be -50.5 kcal/mol relative to the reactants, indicating a highly favorable initial step. wayne.edu

These models can also incorporate solvent effects, often using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation, which is crucial for accurately modeling reactions in solution. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and hydroxyethyl chains in this compound means it can adopt many different conformations. Understanding this conformational landscape is crucial as it can affect the molecule's physical properties and reactivity.

Conformational Search: This involves systematically or stochastically exploring different rotations around the single bonds of the molecule to find various low-energy conformers. The relative energies of these conformers indicate their population at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system (including surrounding solvent molecules), MD simulations can track the molecule's movements, from bond vibrations to large-scale conformational changes. nih.gov

Analysis of an MD trajectory for this compound would reveal:

Radius of Gyration (Rg): To measure the compactness of the molecule, indicating whether it adopts a more extended or globular shape. nih.gov

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the dominant collective motions of the molecule, such as the flexing or twisting of the alkyl chains. nih.gov

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and sulfonate groups and surrounding water molecules could be quantified. Studies on designer sulfonium-based ligands for perovskite nanocrystals have used MD to understand the role of alkyl tails and their conformational flexibility in determining binding strength. acs.org

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of the molecule in a realistic environment.

Structure-Reactivity Relationship Studies using Computational Approaches

Computational methods are ideal for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of a molecule and calculating a corresponding property or reactivity descriptor, one can build a predictive model.

For sulfonate esters, a key relationship is between the nature of the leaving group and the rate of hydrolysis. Experimental studies often use Hammett or Brønsted plots to correlate reaction rates with the electronic properties (σ constants) or basicity (pKa) of the leaving group. acs.orgrsc.org Computational chemistry can augment and explain these trends.

For a series of molecules related to this compound (e.g., by changing the alkyl chain length or adding substituents), one could:

Calculate a set of molecular descriptors for each molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges on the sulfur atom), steric descriptors (e.g., molecular volume), and topological descriptors.

Calculate a reactivity descriptor , such as the activation energy for hydrolysis, for each molecule.

Use statistical methods to build a mathematical model linking the molecular descriptors to the reactivity descriptor.

This approach would allow for the prediction of reactivity for new, related compounds without the need for extensive calculations or experiments. It could help in understanding how modifications to the butyl or hydroxyethyl parts of the molecule would influence its stability and reaction kinetics. The concept is widely applied, and its utility is recognized in fields ranging from drug design to materials science. nih.gov

Synthesis and Exploration of Butyl 2 Hydroxyethanesulfonate Derivatives and Analogs

Modification of the Butyl Chain and its Impact on Chemical Properties

The synthesis of 2-hydroxyethanesulfonate (B1228491) esters with varying alkyl chains can be achieved through the esterification of 2-hydroxyethanesulfonic acid (isethionic acid) or its salts with the corresponding alcohol. While a direct synthesis of Butyl 2-hydroxyethanesulfonate is not extensively documented in dedicated literature, its preparation can be inferred from general methods for sulfonate ester synthesis. A plausible route involves the reaction of sodium isethionate with a butylating agent, such as butyl bromide or butyl iodide, in a suitable solvent.

The length and branching of the alkyl chain in sulfonate esters significantly influence their physicochemical properties. patsnap.comnih.gov Generally, an increase in the length of a linear alkyl chain, such as from butyl to octyl or dodecyl, leads to a corresponding increase in the compound's lipophilicity. This, in turn, affects its solubility, with longer-chain derivatives exhibiting lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

The impact of the alkyl chain on thermal properties is also notable. Longer alkyl chains typically result in higher melting and boiling points due to increased van der Waals forces between the molecules. nih.govnih.gov The table below summarizes the predicted trend in properties with increasing linear alkyl chain length for alkyl 2-hydroxyethanesulfonates, based on general principles observed for other homologous series of organic compounds.

Table 1: Predicted Impact of Alkyl Chain Length on the Properties of Alkyl 2-hydroxyethanesulfonates

| Property | Short Chain (e.g., Methyl, Ethyl) | Medium Chain (e.g., Butyl, Hexyl) | Long Chain (e.g., Octyl, Dodecyl) |

|---|---|---|---|

| Water Solubility | High | Moderate | Low |

| Lipophilicity | Low | Moderate | High |

| Melting Point | Low | Intermediate | High |

| Boiling Point | Low | Intermediate | High |

| Critical Micelle Concentration (CMC) | High | Intermediate | Low |

Derivatization at the Hydroxyl Group for Novel Functionalities

The presence of a primary hydroxyl group in this compound offers a versatile handle for further chemical modification. A variety of derivatization reactions can be employed to introduce novel functionalities, thereby altering the molecule's reactivity, polarity, and potential applications. researchgate.netnih.gov Common derivatization strategies for hydroxyl groups include esterification, etherification, and conversion to more reactive functional groups. nih.gov

Esterification: The hydroxyl group can be readily esterified with a range of acyl chlorides or anhydrides to introduce new ester functionalities. For instance, reaction with acetyl chloride would yield Butyl 2-acetoxyethanesulfonate, while reaction with a long-chain fatty acyl chloride, such as oleoyl (B10858665) chloride, would produce a more lipophilic derivative. These modifications can be used to tune the molecule's surfactant properties or to introduce a cleavable linker.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups, leading to derivatives with altered steric and electronic properties.

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride or bromide) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting Butyl 2-haloethanesulfonate is a more reactive intermediate that can participate in a variety of nucleophilic substitution reactions, enabling the introduction of nitrogen, sulfur, or carbon-based functional groups.

The table below outlines some potential derivatization reactions at the hydroxyl group of this compound and the resulting functionalities.

Table 2: Examples of Derivatization Reactions at the Hydroxyl Group

| Reagent | Reaction Type | Functional Group Introduced | Potential Application of Derivative |

|---|---|---|---|

| Acetyl Chloride | Esterification | Acetate Ester | Pro-drug, modified surfactant |

| Methacryloyl Chloride | Esterification | Methacrylate (B99206) Ester | Polymerizable monomer |

| Benzyl Bromide / NaH | Etherification | Benzyl Ether | Protecting group, modified hydrophobicity |

| Thionyl Chloride (SOCl₂) | Halogenation | Chloride | Reactive intermediate for nucleophilic substitution |

Synthesis of Analogs with Varied Sulfonate Ester Linkages

Modification of the sulfonate ester linkage itself can lead to the synthesis of structural analogs with potentially different chemical stabilities and reactivities. The conventional sulfonate ester linkage is -SO₂-O-R. Analogs could be synthesized where the oxygen atom is replaced by another heteroatom or a carbon-based group.

For example, the synthesis of sulfonamides, where the ester oxygen is replaced by a nitrogen atom (-SO₂-NR₂), can be achieved by reacting a sulfonyl chloride with a primary or secondary amine. While this would fundamentally change the compound class, it represents a variation of the linkage originating from a sulfonic acid precursor.

Another approach to varying the linkage involves the synthesis of C-sulfonates, where the ester oxygen is replaced by a methylene (B1212753) group (-SO₂-CH₂-R). The synthesis of such compounds is more complex and would likely require a multi-step sequence starting from different precursors than 2-hydroxyethanesulfonic acid.

Research into the synthesis of sulfonate esters has also explored alternative methods that could potentially be adapted to create varied linkages. For instance, electrochemical methods have been developed for the synthesis of β-alkoxyl sulfonate esters through the difunctionalization of alkenes. nih.govresearchgate.net Such strategies could open avenues for creating more complex sulfonate ester architectures.

Functionalization for Integration into Research-Scale Polymer Architectures (focus on chemical modification and synthesis, not material properties)

The chemical modification of this compound to create polymerizable monomers is a key step for its integration into polymer architectures. The primary strategy involves introducing a polymerizable functional group, such as a vinyl, acrylate (B77674), or methacrylate group, onto the molecule.

As mentioned in section 6.2, the hydroxyl group is the most convenient site for such functionalization. Reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base would yield the corresponding acrylate or methacrylate monomer. These monomers can then undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to create copolymers with tailored properties.

For example, the synthesis of a methacrylate-functionalized monomer would proceed as follows:

This compound + Methacryloyl chloride → Butyl 2-(methacryloyloxy)ethanesulfonate + HCl

The resulting monomer possesses a polymerizable double bond, a flexible spacer, a polar sulfonate group, and a hydrophobic butyl tail. Such monomers are of interest for the synthesis of functional polymers for applications such as specialty surfactants, dispersants, or components of ion-exchange resins. Research on the polymerization of sulfonate-containing monomers has demonstrated their utility in creating polymers with interesting solution properties and responsiveness to stimuli. unifr.chresearchgate.netnih.gov

The synthesis of such functionalized monomers allows for their incorporation into various polymer architectures, including linear homopolymers, block copolymers, and graft copolymers, through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Environmental and Degradation Research of Butyl 2 Hydroxyethanesulfonate

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The primary degradation pathway for Butyl 2-hydroxyethanesulfonate (B1228491) in aqueous environments is expected to be the hydrolysis of its ester bond. This reaction involves the cleavage of the bond between the carbonyl group and the oxygen atom of the butoxy group, leading to the formation of butanol and 2-hydroxyethanesulfonic acid (also known as isethionic acid). chemguide.co.uklibretexts.orglibretexts.org

The rate of this hydrolysis reaction is significantly influenced by the pH of the surrounding water. In neutral water, the hydrolysis of esters is typically a slow process. chemguide.co.uk However, the rate is considerably accelerated under both acidic and alkaline conditions. chemguide.co.uklibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: In acidic solutions, the reaction is reversible. The ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org To drive the equilibrium towards the products (butanol and 2-hydroxyethanesulfonic acid), a large excess of water is required. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible reaction that goes to completion. libretexts.orglibretexts.org This process, also known as saponification, yields butanol and the salt of the sulfonic acid, in this case, sodium 2-hydroxyethanesulfonate. libretexts.org

Studies on similar compounds, such as tert-butyl formate (B1220265), have shown that the half-life of hydrolysis is highly dependent on pH and temperature. For instance, at neutral pH and 22°C, the estimated half-life for tert-butyl formate hydrolysis is 5 days. oup.com While the exact kinetics for Butyl 2-hydroxyethanesulfonate are not known, a similar susceptibility to hydrolysis can be anticipated.

| Parameter | Description | Expected Products | References |

| Reaction | Hydrolysis | Butanol and 2-hydroxyethanesulfonic acid (or its salt) | chemguide.co.uk, libretexts.org, libretexts.org |

| Influencing Factors | pH, Temperature | - | chemguide.co.uk, oup.com |

| Acidic Conditions | Reversible reaction, catalyzed by H+ | Butanol, 2-hydroxyethanesulfonic acid | chemguide.co.uk |

| Alkaline Conditions | Irreversible reaction (saponification) | Butanol, 2-hydroxyethanesulfonate salt | libretexts.org |

Biodegradation Pathways and Metabolite Identification in Controlled Bioreactor Systems

The biodegradation of this compound is anticipated to proceed readily in environments with active microbial populations. The most probable initial step is the enzymatic hydrolysis of the ester linkage by esterase enzymes. nih.govnih.gov This would release butanol and 2-hydroxyethanesulfonic acid (isethionate) into the system.

Butanol: As a short-chain alcohol, butanol is generally considered to be readily biodegradable by a wide variety of microorganisms under both aerobic and anaerobic conditions. nih.govwikipedia.org It can be utilized as a carbon and energy source. nih.gov

2-Hydroxyethanesulfonic acid (Isethionate): Isethionate is also known to be biodegradable. nih.govnih.gov Diverse bacteria have been shown to dissimilate isethionate. nih.gov The degradation pathway in some bacteria involves an isethionate dehydrogenase enzyme, which oxidizes isethionate. nih.gov In the human gut pathobiont Bilophila wadsworthia, isethionate is cleaved by an isethionate sulfolyase, releasing sulfite (B76179). nih.gov

Future Research Directions and Unanswered Questions in Butyl 2 Hydroxyethanesulfonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can be hazardous and produce undesirable byproducts. nih.gov Future research for Butyl 2-hydroxyethanesulfonate (B1228491) should prioritize the development of greener, more efficient, and sustainable synthetic routes.

Key areas for exploration include:

Photocatalytic and Electrochemical Methods: Visible-light-induced synthesis and electrochemical approaches represent cutting-edge, sustainable strategies. nih.govnih.gov A promising direction would be the development of a one-pot, visible-light-induced multicomponent reaction using a suitable sulfur dioxide (SO₂) surrogate, butanol, and an ethylene (B1197577) oxide equivalent. nih.gov Similarly, electrochemical oxidation of inorganic sulfites with alcohols offers a pathway to alkoxysulfonyl radicals, which could be trapped to form the desired product. nih.gov

Catalytic Approaches: Research into novel catalysts could significantly improve synthesis efficiency. Indium-catalyzed tosylation of alcohols has shown generality and could be adapted for the specific sulfonylation required for Butyl 2-hydroxyethanesulfonate. researchgate.net Another innovative approach involves the use of boron esters as intermediates, which react with sulfonic acids in a high-yield acidolysis process to produce sulfonate esters. google.com

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Investigating lipases or other enzymes for the esterification of 2-hydroxyethanesulfonic acid with butanol, or for the direct functionalization of a butyl-containing substrate, could lead to a highly sustainable manufacturing process.

Use of SO₂ Surrogates: The gaseous and toxic nature of sulfur dioxide makes its direct use challenging. Future syntheses should focus on solid, stable SO₂ surrogates like DABCO·(SO₂)₂ (DABSO), which have been successfully used in the synthesis of other sulfonic esters. nih.govresearchgate.net

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Methodology | Potential Starting Materials | Key Advantages | Primary Research Challenge | Relevant Citations |

| Visible-Light Photocatalysis | Arylazo sulfones, Butanol, DABSO | Mild reaction conditions, uses sustainable energy source. | Development of a suitable arylazo sulfone or other photosensitive precursor for the 2-hydroxyethanesulfonyl moiety. | nih.gov |

| Electrochemical Synthesis | Inorganic sulfites (e.g., NaHSO₃), Alkenes, Butanol | Avoids chemical oxidants, high atom economy. | Optimizing chemoselectivity and managing the reactivity of the hydroxyl group under electrochemical conditions. | nih.gov |

| Boron Ester Intermediates | Boric acid, Butanol, 2-Hydroxyethanesulfonic acid | High yields, can be performed without solvent. | Efficient separation of the boric acid byproduct and adaptation for the bifunctional starting materials. | google.com |

| Bisulfite Radical-Mediated Synthesis | Olefins, Butanol, NH₄HSO₃ | Modular, wide functional group tolerance, uses readily available materials. | Controlling the regioselectivity of the addition to an ethylene precursor to ensure the formation of the 2-hydroxy isomer. | acs.org |

Uncovering Undiscovered Reactivity Patterns and Applications

The dual functionality of this compound (a hydroxyl group and a sulfonate ester) suggests a rich and largely unexplored reactivity profile. The sulfonate group is an excellent leaving group, making the butyl group susceptible to nucleophilic substitution, while the hydroxyl group can participate in a wide range of reactions. youtube.comeurjchem.com

Future research should focus on:

Reactions at the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification to create a new family of derivatives. These modifications could be used to tune the molecule's physical properties or to attach it to polymers or surfaces.

Reactions as an Alkylating Agent: The butyl sulfonate moiety can act as a butylating agent. youtube.com The kinetics and substrate scope of this reactivity, especially in comparison to simpler butyl sulfonates, are unknown. The intramolecular presence of the hydroxyl group might influence the reaction rates or pathways.

Intramolecular Cyclization: Under basic conditions, the hydroxyl group could potentially displace the sulfonate intramolecularly, leading to the formation of 1,4-dioxane-2-sulfonic acid derivatives, although this is speculative and would require investigation.